Ethyl(imino)(propan-2-yl)-lambda6-sulfanone

Predicted physicochemical properties Volatility Sulfoximine

Minor alkyl chain variations in sulfoximines can unpredictably alter boiling point, density, and stability, introducing uncontrolled variables in synthesis or biological assays. Ethyl(imino)(propan-2-yl)-lambda6-sulfanone (CAS 2059949-04-9) offers a defined racemic scaffold with distinct ethyl and isopropyl steric environments, enabling systematic SAR and N-functionalization method development. • Lower predicted boiling point vs. propyl analog facilitates vacuum removal during work-up. • Higher predicted density aids uniform solid dispensing in high-throughput experimentation. • Racemic mixture provides cost-effective entry for early-stage research; (S)-enantiomer (CAS 2260917-98-2) available for stereoselective applications.

Molecular Formula C5H13NOS
Molecular Weight 135.23
CAS No. 2059949-04-9
Cat. No. B2411205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl(imino)(propan-2-yl)-lambda6-sulfanone
CAS2059949-04-9
Molecular FormulaC5H13NOS
Molecular Weight135.23
Structural Identifiers
SMILESCCS(=N)(=O)C(C)C
InChIInChI=1S/C5H13NOS/c1-4-8(6,7)5(2)3/h5-6H,4H2,1-3H3
InChIKeyWOPSMXKFEWHMCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl(imino)(propan-2-yl)-lambda6-sulfanone Overview


Ethyl(imino)(propan-2-yl)-lambda6-sulfanone (CAS 2059949-04-9) is a member of the sulfoximine (lambda6-sulfanone) class , characterized by a tetrahedral sulfur(VI) center with S=O and S=N bonds [1]. With a molecular formula of C5H13NOS and a molecular weight of 135.23 g/mol, it features ethyl and isopropyl substituents on sulfur, creating a chiral center . Sulfoximines are increasingly explored as bioisosteres of sulfones in medicinal chemistry due to their unique hydrogen-bonding capacity and modulated physicochemical properties [1].

1 Racemic sulfoximine building block with a chiral S-center, suitable for achiral SAR screening and racemic crystallography
2 Reported as a sulfone bioisostere in medicinal chemistry tool compound collections
3 Distinct ethyl/isopropyl substitution pattern for steric and electronic parameter tuning

Non-Interchangeability of Ethyl(imino)(propan-2-yl)-lambda6-sulfanone


Even minor variations in the alkyl side chains of sulfoximines can lead to substantial shifts in key properties such as boiling point, density, and stability, as predicted by quantitative structure-property relationship models . The specific combination of a small ethyl group and a branched isopropyl group on the sulfur atom of ethyl(imino)(propan-2-yl)-lambda6-sulfanone results in a distinct steric and electronic environment that differs from its linear propyl analog or its tert-butyl/methyl isomer . These differences can directly impact volatility during compound handling, packing efficiency in solid-state formulations, and storage stability . Therefore, substituting a close analog without validation can introduce uncontrolled variables into synthetic protocols or biological assays.

Linear propyl analog Predicted boiling point and density may shift, potentially altering volatility and solid-state handling relative to the isopropyl derivative.
Racemate vs. enantiomer The racemate (CAS 2059949-04-9) may not be directly interchangeable with enantiopure (S)-sulfoximine (CAS 2260917-98-2) in stereoselective protocols.
tert-Butyl/methyl isomer Different steric bulk can modify reactivity and packing; validation is advised before substituting any alkyl-chain variant.

Quantitative Differentiation vs. Closest Analogs


Predicted Boiling Point: Isopropyl vs. Propyl

The predicted boiling point of ethyl(imino)(propan-2-yl)-lambda6-sulfanone is 169.5 ± 23.0 °C, which is 7.1 °C lower than that of its linear propyl isomer ethyl(imino)(propyl)-lambda6-sulfanone (176.6 ± 23.0 °C) . This indicates a meaningful difference in volatility that can influence experimental outcomes such as solvent evaporation rates and thermal stability during storage .

BP vs. Propyl
Data to verify
169.5 ± 23.0 °C vs. 176.6 ± 23.0 °C (Δ −7.1 °C)
Higher volatility predicted; may facilitate vacuum removal but requires thermal management review.
In silico ACD/Labs prediction
Predicted physicochemical properties Volatility Sulfoximine

Predicted Density: Isopropyl vs. Propyl

The predicted density of ethyl(imino)(propan-2-yl)-lambda6-sulfanone is 1.04 ± 0.1 g/cm³, compared to 1.03 ± 0.1 g/cm³ for ethyl(imino)(propyl)-lambda6-sulfanone . The +0.01 g/cm³ difference, though within the error margin of the prediction, is consistent with the more compact branched isopropyl group enabling slightly more efficient molecular packing than the extended propyl chain .

Density vs. Propyl
Data to verify
1.04 ± 0.1 g/cm³ vs. 1.03 ± 0.1 g/cm³ (Δ +0.01)
Marginally higher density consistent with branched alkyl packing; may support more uniform solid dispensing.
Error margin overlaps; predicted ACD/Labs
Predicted physicochemical properties Density Molecular packing

Enantiomeric Purity: Racemate vs. (S)-Enantiomer

The target compound CAS 2059949-04-9 is the racemic mixture of a chiral sulfoximine, while the (S)-enantiomer is available as CAS 2260917-98-2 . The racemate typically offers a lower cost barrier for initial screening and achiral applications, whereas the enantiopure form is mandatory for asymmetric synthesis where stereochemical outcome is critical .

Racemate vs. (S)
Direct comparison
Racemate: ~0% e.e.; (S)-enantiomer: >95% e.e. (CAS 2260917-98-2)
Racemate suits achiral screening; enantiopure form required for asymmetric synthesis workflows.
CAS registry and vendor purity data
Chiral sulfoximine Enantiomeric purity Asymmetric synthesis

Ethyl(imino)(propan-2-yl)-lambda6-sulfanone Applications


Racemic SAR Screening

The racemic nature of CAS 2059949-04-9 makes it a cost-effective starting point for initial structure-activity relationship (SAR) studies where chirality is not yet resolved. Its predicted lower boiling point compared to the propyl analog suggests easier removal under vacuum during work-up , and its slightly higher predicted density may facilitate more uniform solid dispensing in high-throughput experimentation setups .

Asymmetric Synthesis via Resolution

When a specific enantiomer is required, the racemate can be subjected to chiral resolution, or users can directly procure the (S)-enantiomer (CAS 2260917-98-2) for stereoselective applications . The availability of both racemate and enantiomer under distinct CAS numbers provides procurement flexibility based on experimental phase and budget.

Sulfoximine Functionalization Methods

The sterically differentiated ethyl and isopropyl substituents create a useful model system for developing N-alkylation or N-arylation methods on sulfoximines, where the impact of steric hindrance close to the sulfur center can be systematically probed .

Application
Selection Property
Validation Focus
Racemic SAR screening
Racemic availability, cost-effectiveness
Volatility and solid dispensing uniformity
Asymmetric synthesis via resolution
Enantiomer procurement or resolution capability
Enantiomeric purity verification
Sulfoximine functionalization methods
Steric differentiation (ethyl/isopropyl)
Method steric tolerance assessment
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